REACTION_CXSMILES
|
C([O:4][CH2:5][C:6](=[CH2:8])[CH3:7])(=O)C.[C:9]([O:12][CH2:13]C=C)(=[O:11])[CH3:10]>>[CH2:5]([OH:4])[C:6](=[CH2:7])[CH3:8].[C:9]([O:12][CH3:13])(=[O:11])[CH3:10]
|
Name
|
|
Quantity
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57 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
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Name
|
|
Quantity
|
12.5 g
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Type
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reactant
|
Smiles
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C(C)(=O)OCC(C)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
C(C(C)=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.8 g | |
YIELD: PERCENTYIELD | 99% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.8 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |